Product packaging for Hydrouracil, 5-bromo-(Cat. No.:CAS No. 1193-76-6)

Hydrouracil, 5-bromo-

Cat. No.: B147379
CAS No.: 1193-76-6
M. Wt: 193 g/mol
InChI Key: ZCDARRSUPCSLRW-UHFFFAOYSA-N
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Description

Historical Context and Emergence of 5-Bromouracil (B15302) Derivatives in Biological Studies

The journey into the biological significance of 5-bromohydrouracil begins with its structural predecessor, 5-bromouracil. As a synthetic analogue of the pyrimidine (B1678525) base thymine (B56734), 5-bromouracil gained prominence in molecular biology as a potent mutagen. rsc.orglookchem.com Its ability to be incorporated into DNA in place of thymine allows it to induce point mutations, making it an invaluable tool for genetic research. rsc.org This property has been used to study DNA replication, repair mechanisms, and the effects of specific genetic alterations on organisms. archive.org

The study of 5-bromouracil derivatives expanded as researchers sought to understand the structure-activity relationships of these compounds. The bromination of uracil (B121893) and its derivatives was found to yield various products, including intermediates like 5,5-dibromo-6-hydroxyhydrouracil, which itself can act as a brominating agent and is reduced to 5-bromouracil. The synthesis of uracil itself can be achieved from 5-bromodihydrouracil, highlighting the chemical interconnectedness of these compounds. archive.org The exploration of these synthetic pathways and the biological activities of the resulting molecules have paved the way for a deeper understanding of nucleic acid biochemistry.

Role of Halogenated Pyrimidines in Molecular Biology Research

Halogenated pyrimidines, the chemical class to which 5-bromohydrouracil belongs, are fundamental tools in molecular biology and genetics. The introduction of a halogen atom, such as bromine, into the pyrimidine ring alters the molecule's electronic properties and steric configuration. This modification allows these compounds to serve as probes and modulators of biological processes.

A key application of halogenated pyrimidines is their use as radiosensitizers in cancer therapy. When incorporated into the DNA of tumor cells, they enhance the cells' sensitivity to radiation. Furthermore, their structural similarity to natural nucleobases enables them to act as antiviral and anticancer agents by interfering with nucleic acid synthesis.

In the context of 5-bromohydrouracil, its primary role in academic research is not as a direct therapeutic or mutagenic agent, but as a specific substrate for studying a particular class of enzymes. pharmaffiliates.comusbio.netleyan.com It is predominantly used as a research agent for dihydropyrimidinase and dihydropyrimidine (B8664642) dehydrogenase, enzymes that are part of the pyrimidine degradation pathway. pharmaffiliates.comusbio.netleyan.com For instance, 5-bromodihydrouracil has been employed to assess the amidohydrolase activity of proteins in organisms like C. elegans. nih.govresearchgate.net The study of these enzymes is crucial, as dihydropyrimidine dehydrogenase is the rate-limiting enzyme in the catabolism of fluoropyrimidine drugs like 5-fluorouracil, a common chemotherapeutic agent. nih.gov Understanding the activity of this enzyme can help predict patient responses to chemotherapy. nih.gov

Additionally, 5-bromodihydrouracil has been identified as a degradation product of the herbicide bromacil (B1667870) by certain bacteria, such as Pseudomonas sp., indicating its relevance in environmental microbiology and bioremediation studies. asm.org It also serves as an intermediate in the chemical synthesis of other molecules, including derivatives of the stimulant caffeine. google.com

Below are data tables summarizing the properties of 5-Bromohydrouracil and its role in enzymatic research.

Table 1: Properties of 5-Bromohydrouracil

Property Value
Chemical Name 5-Bromodihydrouracil
Synonym 5-Bromodihydropyrimidine-2,4(1H,3H)-dione
CAS Number 1193-76-6
Molecular Formula C4H5BrN2O2
Molecular Weight 193.00 g/mol

| Primary Application | Research agent for specific enzymes |

Table 2: 5-Bromohydrouracil in Enzymatic Research

Enzyme Research Context Organism Studied
Dihydropyrimidinase (DHP) Used as a substrate to measure enzyme activity. pharmaffiliates.comcore.ac.uk Caenorhabditis elegans nih.govresearchgate.net

| Dihydropyrimidine Dehydrogenase (DPD) | Employed as a research agent to study this key enzyme in pyrimidine metabolism. pharmaffiliates.comleyan.com | Not specified in results |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BrN2O2 B147379 Hydrouracil, 5-bromo- CAS No. 1193-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDARRSUPCSLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-76-6
Record name 5-Bromo-5,6-dihydrouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrouracil, 5-bromo-
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Chemical Derivatization of 5 Bromohydrouracil Analogues

Classical Synthetic Routes for 5-Bromouracil (B15302) and its Precursors

The synthesis of 5-bromouracil, a key precursor to 5-bromohydrouracil, typically commences from uracil (B121893). A prevalent classical method involves the direct bromination of uracil. This electrophilic substitution reaction is often carried out using a brominating agent in a suitable solvent system. One common approach utilizes N-bromosuccinimide (NBS) as the bromine source. rsc.org

Another well-established route employs molecular bromine (Br₂) as the brominating agent. For instance, the reaction of 1,3-dimethyl-4-imino-dihydrouracil with bromine in chloroform (B151607) at low temperatures (0-5 °C) yields the hydrogen bromide salt of 1,3-dimethyl-4-imino-5-bromodihydrouracil. google.com A more recent patented method describes the synthesis of 5-bromouracil by reacting uracil with a brominating reagent in the presence of a solvent and a catalyst, achieving high yields and purity. google.com The reaction conditions for some classical bromination methods of uracil are summarized in the table below.

Starting MaterialBrominating AgentSolvent/CatalystTemperatureProductYieldReference
UracilN-Bromosuccinimide (NBS)AcetonitrileNot Specified5-Bromouracil derivativesNot Specified rsc.org
1,3-dimethyl-4-imino-dihydrouracilBromine (Br₂)Chloroform0-5 °C1,3-dimethyl-4-imino-5-bromodihydrouracil HBr saltNot Specified google.com
UracilBrominating ReagentSolvent and Catalyst55-60 °C5-Bromouracil~90% google.com

The subsequent conversion of 5-bromouracil to its hydrogenated form, 5-bromodihydrouracil (also known as 5-bromohydrouracil), involves the reduction of the 5,6-double bond of the pyrimidine (B1678525) ring. A classical chemical method for this transformation involves treating 5-bromouracil with a reducing agent. For example, boiling 5-bromodihydrouracil with an aqueous solution of sodium sulphite leads to its conversion to dihydrouracil (B119008), indicating that the dihydrogenated form can be chemically manipulated. rsc.org Enzymatic methods have also been reported; for instance, crude cell extracts from Pseudomonas sp. can reduce 5-bromouracil to 5-bromodihydrouracil. asm.org

Development of 5-Bromo-2'-deoxyuridine (B1667946) (BrdU) and Related Nucleosides

5-Bromo-2'-deoxyuridine (BrdU) is a synthetic nucleoside analogue of thymidine (B127349) where the methyl group at the 5-position is replaced by a bromine atom. google.com It is a crucial derivative of 5-bromouracil, formed by attaching the 5-bromouracil base to a deoxyribose sugar moiety. google.comvt.edu BrdU is widely used in biomedical research to study cell proliferation, as it can be incorporated into newly synthesized DNA during the S phase of the cell cycle. google.commpbio.com

The synthesis of BrdU can be achieved through several routes. One approach involves the C-5 halogenation of 2'-deoxyuridine (B118206). For example, treatment of 2'-deoxyuridine with N-bromosuccinimide (NBS) and sodium azide (B81097) in 1,2-dimethoxyethane (B42094) can produce 5-bromo-2'-deoxyuridine in high yield. biosyn.com

Enzymatic synthesis provides an alternative route. 5-Bromo-2'-deoxyuridine-2-¹⁴C has been prepared from 5-bromouracil-2-¹⁴C and 2'-deoxyguanosine (B1662781) using the enzyme trans-N-deoxyribosylase isolated from Lactobacillus helveticus. medchemexpress.commedchemexpress.com This method highlights the potential for enzymatic reactions in the synthesis of modified nucleosides.

The development of BrdU has spurred research into other halogenated nucleosides. Analogues such as 5-chloro-2'-deoxyuridine (B16210) and 5-iodo-2'-deoxyuridine have also been synthesized and studied for their biological activities. biosyn.com The synthesis of these related nucleosides often follows similar chemical principles to that of BrdU, involving the halogenation of the corresponding uridine (B1682114) precursor.

Compound NameMolecular FormulaMolar MassKey Feature
5-Bromo-2'-deoxyuridine (BrdU)C₉H₁₁BrN₂O₅307.10 g/mol Thymidine analogue with a bromine at C5. mpbio.comsigmaaldrich.com
5-Chloro-2'-deoxyuridineC₉H₁₁ClN₂O₅262.65 g/mol Thymidine analogue with a chlorine at C5.
5-Iodo-2'-deoxyuridineC₉H₁₁IN₂O₅354.10 g/mol Thymidine analogue with an iodine at C5.

Advanced Synthetic Approaches for Modulating 5-Bromohydrouracil Chemical Structure

Advanced synthetic methodologies have been developed to modify the chemical structure of 5-bromouracil and its derivatives, including 5-bromodihydrouracil, to create novel analogues with specific properties. These approaches often focus on achieving higher efficiency, scalability, and regioselectivity.

One advanced method for the bromination of uracil derivatives employs visible light-induced synthesis using N-bromosuccinimide (NBS) in acetonitrile. rsc.org This photochemical method is considered a green chemistry approach and has been shown to be scalable, with the potential for producing kilograms of product per day. rsc.orgacs.org

The chemical modification of the 5-bromodihydrouracil scaffold itself is an area of interest for creating diverse chemical entities. For example, a patent describes the synthesis of 1,3-dimethyl-4-imino-5-bromodihydrouracil, which is then used as a precursor in the synthesis of xanthines. google.com This demonstrates how the dihydrouracil ring can be N-substituted and further functionalized.

Furthermore, research has been conducted on the conversion of 1-aryl-5-bromodihydrouracils into 1-aryluracils, which inherently involves the synthesis of these N-aryl substituted dihydrouracil derivatives as intermediates. acs.org The substitution at the nitrogen atoms of the dihydrouracil ring allows for the introduction of various functional groups, thereby modulating the compound's chemical properties.

Another area of advanced synthesis involves the reaction of 5-bromouracils with carbanions generated from active methylene (B1212753) compounds. asm.org These reactions can lead to the formation of 5-substituted uracil derivatives, showcasing a method to replace the bromine atom with a carbon-based functional group. While this is demonstrated on 5-bromouracil, similar principles could potentially be applied to 5-bromodihydrouracil, offering a pathway to a wide range of C5-substituted dihydrouracil analogues.

Isotopic Labeling Strategies in 5-Bromohydrouracil Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate reaction mechanisms. In the context of 5-bromohydrouracil research, isotopic labels can be incorporated into the molecule to facilitate its detection and quantification in various experimental settings.

Strategies for isotopic labeling can target different parts of the 5-bromodihydrouracil molecule. For instance, deuterium (B1214612) (²H or D), a stable isotope of hydrogen, can be introduced into the dihydrouracil ring. A method for the convenient preparation of deuterated dihydrouracils has been reported, involving the reaction of the meso and d,l-isomers of [2,3-²H₂]succinamide with lead tetraacetate to yield the cis and trans isomers of [5,6-²H₂]5,6-dihydrouracil. researchgate.net This provides a direct route to a deuterated dihydrouracil core, which could then be brominated to produce isotopically labeled 5-bromodihydrouracil. Commercially available dihydrouracil-d4 is a deuterium-labeled version of dihydrouracil. medchemexpress.commedchemexpress.eu

The pyrimidine ring can also be labeled with other stable isotopes like ¹³C and ¹⁵N, or with the radioisotope ¹⁴C. For example, 5-bromo-2'-deoxyuridine-2-¹⁴C has been synthesized enzymatically from ¹⁴C-labeled 5-bromouracil. medchemexpress.commedchemexpress.com This demonstrates that an isotopic label in the precursor 5-bromouracil can be carried through to its derivatives. The synthesis of isotopically labeled compounds is crucial for their use as internal standards in quantitative analysis, such as in mass spectrometry-based studies. researchgate.net

The development of multicomponent reactions (MCRs) also presents a promising approach for the efficient synthesis of isotopically labeled molecules, offering a modular way to build complex structures from isotopically labeled starting materials. rug.nl Such advanced strategies are continually expanding the toolbox for creating precisely labeled versions of 5-bromohydrouracil and its analogues for sophisticated research applications.

IsotopeLabeling PositionPrecursor/MethodApplicationReference
²H (Deuterium)C5 and C6[2,3-²H₂]succinamide and lead tetraacetateMechanistic studies, metabolic tracing researchgate.net
¹⁴CC2 of the pyrimidine ring5-bromouracil-2-¹⁴CMetabolic studies, tracer experiments medchemexpress.commedchemexpress.com
¹³C, ¹⁵NMultiple positionsLabeled precursorsQuantitative proteomics, metabolomics medchemexpress.com

Molecular Mechanisms of Action and Cellular Fate of 5 Bromouracil Derivatives

DNA Incorporation Mechanisms of 5-Bromouracil (B15302) and its Analogues

5-Bromouracil (5-BrU) is a halogenated derivative of uracil (B121893) that acts as an antimetabolite and a base analog. wikipedia.org Its structural similarity to thymine (B56734) allows it to be incorporated into DNA, leading to mutations. wikipedia.orgontosight.ai

Competition with Endogenous Nucleobases (e.g., Thymidine)

Due to its structural resemblance to thymine, where the methyl group at the fifth carbon is replaced by a bromine atom, 5-bromouracil can compete with and substitute for thymine during DNA replication. ontosight.aiyoutube.com This substitution is a key factor in its mutagenic effects. The incorporation of 5-bromouracil is particularly favored in environments where thymine synthesis is inhibited. youtube.com For instance, in experiments with E. coli, the presence of sulfanilamide, which limits thymine production, was essential for the significant incorporation of 5-bromouracil into the bacterial genome. youtube.com This suggests a competitive interaction where the reduced availability of thymidine (B127349) enhances the uptake of its analog, 5-bromouracil.

Enzymatic Pathways Involved in Incorporation

The incorporation of 5-bromouracil into DNA is facilitated by cellular enzymes. Initially, 5-bromouracil is converted to its deoxyriboside derivative, 5-bromo-2'-deoxyuridine (B1667946) (BrdU). wikipedia.org This conversion is carried out by the pyrimidine (B1678525) salvage enzyme, thymidine phosphorylase. nih.gov Subsequently, BrdU is phosphorylated to form 5-bromo-2'-deoxyuridine triphosphate. This triphosphate form is then recognized by DNA polymerases as a substitute for thymidine triphosphate and is incorporated into the growing DNA strand opposite adenine (B156593). pharmacompass.com

Interestingly, 5-bromouracil can also be generated endogenously through the action of certain enzymes. Eosinophil peroxidase and myeloperoxidase, for example, can brominate uracil to form 5-bromouracil, particularly at sites of inflammation. nih.govresearchgate.net

Structural and Conformational Perturbations in Nucleic Acids

The presence of 5-bromouracil in a DNA strand introduces significant structural and conformational changes that can affect the stability and function of the nucleic acid.

Impact on DNA Double Helix Stability and Dynamics

The substitution of thymine with 5-bromouracil can alter the stability of the DNA double helix. The bromine atom is more electronegative than the methyl group of thymine, which can influence electrostatic interactions within the DNA structure. oup.com Some studies suggest that the presence of bromine can enhance stacking interactions between adjacent bases, potentially stabilizing certain DNA conformations. rsc.org However, other research indicates that the bromine atom can destabilize its base pair, leading to an increase in the rise parameter and a slight increase in the diameter of the DNA:RNA hybrid microhelix. ucm.estandfonline.com Furthermore, the substitution of thymine with 5-bromouracil has been shown to increase the binding affinity of certain DNA sequences, such as the scaffold/nuclear matrix attachment region (S/MAR), to the nuclear matrix. oup.com This enhanced binding is thought to be due to either more stable electrostatic interactions or alterations in DNA topology, such as the degree of bending. oup.com

ParameterObservation upon 5-BrU SubstitutionSource
DNA:RNA Microhelix Rise (Dz) Remarkable increase ucm.es
DNA:RNA Microhelix Diameter (d) Slight increase ucm.es
S/MAR DNA Binding to Nuclear Matrix Increased affinity oup.com

Alterations in DNA Base Pairing Properties (e.g., Bromouracil-Guanine Interactions)

A crucial aspect of 5-bromouracil's mutagenicity lies in its ability to exist in different tautomeric forms, which alters its base-pairing properties. wikipedia.org In its common keto form, 5-bromouracil pairs with adenine, mimicking thymine. wikipedia.orgchegg.com However, it has a higher propensity than thymine to shift to its enol or ionized tautomeric form. wikipedia.orgt3db.ca This shift is attributed to the higher electronegativity of the bromine atom compared to thymine's methyl group. youtube.com

In its enol or ionized state, 5-bromouracil preferentially pairs with guanine (B1146940). wikipedia.orgchegg.com This mispairing can occur during subsequent rounds of DNA replication. If 5-bromouracil is in its enol form when the replication machinery encounters it, it will direct the incorporation of guanine instead of adenine into the new DNA strand. wikipedia.org This results in a transition mutation, changing an A-T base pair to a G-C base pair in subsequent DNA copies. wikipedia.org X-ray diffraction studies of a Z-DNA fragment containing a BrU-G mismatch have shown that this pairing is of the "wobble" type, with hydrogen bonds forming between the O-2 of 5-bromouracil and the N-1 of guanine, and between the N-3 of 5-bromouracil and the O-6 of guanine. nih.gov

5-Bromouracil TautomerBase Pairing PartnerConsequenceSource
Keto form AdenineNormal pairing (mimics thymine) wikipedia.orgchegg.com
Enol/Ionized form GuanineMispairing leading to A-T to G-C transition mutation wikipedia.orgchegg.com

Interaction with DNA Repair and Replication Machinery

The presence of 5-bromouracil in DNA can trigger responses from the cell's DNA repair and replication machinery. The altered structure of DNA containing 5-bromouracil can be recognized by repair enzymes. Studies in E. coli have shown that a significant portion of 5-bromouracil-induced mutagenesis is a result of the misrepair of lesions caused by the incorporated analog. nih.gov

One major pathway for these lesions involves the dehalogenation of incorporated 5-bromouracil, which results in the formation of uracil residues. nih.gov These uracil residues are then recognized and removed by uracil-DNA glycosylase, creating an apyrimidinic (AP) site. nih.gov The processing of these AP sites is crucial, and defects in this repair pathway, such as in mutants lacking AP endonuclease, lead to a significant increase in the frequency of mutations induced by 5-bromouracil. nih.gov The mutagenic process is also dependent on the functions of the recA and umuC genes, which are involved in the SOS response to DNA damage. nih.gov

Furthermore, the incorporation of 5-bromouracil can affect the DNA replication process itself. Complexes containing 5-bromouracil have been shown to inhibit DNA replication in lymphoma cells. The interaction of 5-bromouracil-containing DNA with the replication machinery is a critical area of study for understanding its mutagenic and cytotoxic effects.

Modulation of DNA Polymerase Activity

The incorporation of 5-bromouracil derivatives into DNA, or their presence as a template during replication, can significantly modulate the activity and fidelity of DNA polymerases. 5,6-Dihydrouracil, the parent compound of 5-bromohydrouracil, has been shown to act as an inhibitor of DNA polymerase. biosynth.com

Once its deoxyribonucleoside form, 5-bromodeoxyuridine (BrdU), is incorporated into a DNA template, it does not typically act as a significant barrier to the progression of the replication fork for several DNA polymerases, including DNA polymerase I, DNA polymerase alpha, and AMV reverse transcriptase. nih.gov However, its presence critically affects the fidelity of DNA synthesis. The bromine atom at the C-5 position alters the electronic properties of the base, increasing the likelihood of tautomeric shifts from the keto form to the enol form. youtube.com This shift promotes mispairing with guanine instead of adenine. youtube.comwikipedia.org

In vitro studies using a DNA template containing 5-bromodeoxyuridine at a specific site have demonstrated that replication errors originate almost exclusively from the misincorporation of dGTP opposite the 5-bromouracil residue. nih.gov This specific mispairing leads to A-T to G-C transition mutations in subsequent rounds of replication. nih.govwikipedia.org The frequency of this dGTP:dB mispairing is reported to be two to four times higher than the dGTP:T mismatch that occurs with the natural thymine base. nih.gov Furthermore, DNA polymerase iota has been observed to facilitate the bypass of uracil derivatives like 5,6-dihydrouracil, showing a preference for inserting guanine opposite the lesion. nih.gov

Conversely, studies on related dihydropyrimidine (B8664642) analogs, such as trans (+) and (-) 6-alkoxy-5-bromo-5,6-dihydrothymidine, have shown that under certain experimental conditions, these compounds act as competitive inhibitors of thymidine kinase but have no effect on DNA polymerase. oup.com

EnzymeOrganism/SystemFindingReference
DNA Polymerase IEscherichia coliReplicates past 5-bromodeoxyuridine (dB); misincorporates dGTP opposite dB, leading to A-T→G-C transitions. nih.gov
DNA Polymerase αEukaryoticReplicates past dB; misincorporates dGTP opposite dB. nih.gov
AMV Reverse TranscriptaseAvian Myeloblastosis VirusReplicates past dB; misincorporates dGTP opposite dB. nih.gov
DNA PolymeraseGeneralInhibited by the parent compound, 5,6-dihydrouracil. biosynth.com
DNA Polymerase iotaHumanEfficiently bypasses 5,6-dihydrouracil, preferentially inserting G opposite the lesion. nih.gov

Influence on DNA Ligases and Repair Enzymes (e.g., Base Excision Repair)

Damaged or modified bases, including saturated pyrimidines like dihydrouracil (B119008) and its derivatives, are primarily corrected by the Base Excision Repair (BER) pathway. wikigenes.orgnih.govencyclopedia.pub BER is a multi-step process initiated by a specialized class of enzymes called DNA glycosylases, which recognize and excise the damaged base. nih.govyoutube.com

The repair of dihydrouracil lesions is initiated by DNA glycosylases such as NTH1 (in humans) and its E. coli homolog, Endonuclease III. wikigenes.orgnih.gov These enzymes cleave the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site. nih.gov Following base removal, an AP endonuclease cleaves the DNA backbone at the AP site, and a DNA polymerase fills the resulting gap. encyclopedia.pub The final step in the BER pathway is the sealing of the remaining nick in the DNA backbone by a DNA ligase, which catalyzes the formation of a phosphodiester bond, thus restoring the integrity of the DNA strand. nih.govneb-online.dethermofisher.com

For 5-bromo-5,6-dihydrouracil specifically, a key enzyme involved in its processing is dihydropyrimidine amidohydrolase. This enzyme catalyzes the hydrolytic opening of the dihydropyrimidine ring. wikigenes.orgresearchgate.net This action is a crucial step in the degradation and removal of the altered base from the cellular environment, preventing its potential incorporation into nucleic acids or other disruptive interactions.

Enzyme/PathwayRole in Processing 5-Bromohydrouracil & Related LesionsReference
Base Excision Repair (BER)Primary pathway for repairing dihydrouracil and other non-helix-distorting base lesions. wikigenes.orgencyclopedia.pub
Dihydropyrimidine AmidohydrolaseCatalyzes the hydrolysis (ring-opening) of 5-bromo-5,6-dihydrouracil. wikigenes.orgresearchgate.net
NTH1/Endonuclease IIIDNA glycosylases that recognize and excise dihydrouracil lesions from DNA. wikigenes.orgnih.gov
AP EndonucleaseCleaves the DNA backbone at the abasic site created after glycosylase action. encyclopedia.pub
DNA PolymeraseFills the single-nucleotide gap created during the repair process. encyclopedia.pub
DNA LigaseSeals the final nick in the DNA backbone to complete the repair. nih.govneb-online.de

Cellular Processing and Metabolism of 5-Bromouracil Derivatives

The cellular fate of 5-bromouracil derivatives is determined by their interaction with metabolic pathways designed to recycle or degrade pyrimidine components. These pathways can either activate the analogs into forms that can be incorporated into nucleic acids or break them down for excretion.

Nucleoside and Nucleotide Salvage Pathways

Nucleotide salvage pathways are crucial for recycling nucleobases and nucleosides formed during the degradation of DNA and RNA. wikipedia.org 5-Bromouracil, as a base analog, can enter this pathway and be converted into its corresponding nucleoside and nucleotide forms. nih.gov

A key enzyme in this process is thymidine phosphorylase, a pyrimidine salvage enzyme that transforms 5-bromouracil into 5-bromo-2'-deoxyuridine (BrdU). nih.govnih.gov This reaction involves the addition of a deoxyribose sugar to the base. Similarly, other nucleoside phosphorylases can catalyze the reversible phosphorolysis of nucleosides, playing a significant role in the production of nucleoside analogs from bases like 5-bromouracil. researchgate.netmdpi.com

Once the nucleoside (e.g., BrdU) is formed, it can be further phosphorylated by nucleoside kinases, such as thymidine kinase, to form the corresponding nucleotide monophosphate. wikipedia.org Subsequent phosphorylations by other kinases can then produce the diphosphate (B83284) and triphosphate forms (e.g., 5-Br-dUTP). wikipedia.orgmdpi.com This activated triphosphate form is the direct precursor for incorporation into DNA by DNA polymerases during replication. ontosight.ai The efficiency of these salvage enzymes in converting 5-bromouracil into its nucleotide derivatives is a critical determinant of its biological and mutagenic effects. nih.gov

EnzymeClassRole in Salvage PathwayReference
Thymidine PhosphorylaseNucleoside PhosphorylaseConverts 5-bromouracil to 5-bromo-2'-deoxyuridine. nih.gov
Uridine (B1682114) PhosphorylaseNucleoside PhosphorylaseCatalyzes the reversible formation of nucleosides from bases. wikipedia.org
Uracil Phosphoribosyltransferase (UPRT)PhosphoribosyltransferaseKey enzyme in the synthesis of UMP from uracil. researchgate.net
Thymidine KinaseNucleoside KinasePhosphorylates 5-bromo-2'-deoxyuridine to its monophosphate form. wikipedia.org
Thymidylate KinaseNucleotide KinasePhosphorylates the monophosphate to the diphosphate form. wikipedia.org
Nucleoside Diphosphate KinaseNucleotide KinasePhosphorylates the diphosphate to the triphosphate form, the substrate for DNA polymerase. wikipedia.org

Biotransformation and Degradation Pathways

In addition to being activated via salvage pathways, 5-bromouracil and its derivatives can undergo biotransformation and degradation. The saturated ring of 5-bromo-5,6-dihydrouracil makes it a specific substrate for enzymes involved in pyrimidine catabolism.

The primary enzyme responsible for the degradation of 5-bromo-5,6-dihydrouracil is dihydropyrimidine amidohydrolase (also known as dihydropyrimidinase). wikigenes.org This enzyme catalyzes the hydrolytic cleavage of the amide bond within the pyrimidine ring, opening the cyclic structure. researchgate.net This is a critical step in the catabolic pathway that breaks down dihydropyrimidines. The same enzyme is responsible for hydrolyzing the natural substrates 5,6-dihydrouracil and 5,6-dihydrothymine. wikigenes.orgresearchgate.net

EnzymeClassAction on 5-Bromouracil DerivativesReference
Dihydropyrimidine AmidohydrolaseAmidohydrolaseCatalyzes hydrolytic ring-opening of 5-bromo-5,6-dihydrouracil. wikigenes.orgresearchgate.net
Thymidine PhosphorylaseNucleoside PhosphorylaseDegrades 5-bromodeoxyuridine back to the free base, 5-bromouracil. nih.gov
Dihydropyrimidine DehydrogenaseDehydrogenaseInvolved in the catabolism of pyrimidines, including related fluoro-derivatives. thegoodscentscompany.com

Impact on Genetic Information and Regulation in Model Systems

Genotoxicity and Mutagenicity Mechanisms in Experimental Models

Genotoxicity describes the destructive effect of a substance on a cell's genetic material. juniperpublishers.com 5-Bromouracil (B15302) is a known genotoxic agent and mutagen, a substance that can lead to mutations. juniperpublishers.comasm.org Its mechanisms of action have been extensively studied in various experimental models, from prokaryotes to complex eukaryotes.

The incorporation of 5-bromouracil into DNA makes the molecule more susceptible to damage, particularly upon exposure to radiation like ultraviolet (UV) light. One of the primary forms of damage is the creation of DNA strand breaks.

When DNA containing 5-bromouracil is irradiated with UV light, both single-strand breaks (SSBs) and double-strand breaks (DSBs) can occur. nih.govtandfonline.com Research on Escherichia coli has shown that UV irradiation of cells with incorporated 5-bromouracil produces double-strand breaks through single photochemical events. nih.gov These studies found that approximately 2.5 to 4 double-strand breaks are produced per "lethal hit," suggesting that an unrepaired DSB is a major lethal event. nih.gov The main photoproduct identified in mammalian cells after UV irradiation of 5-BrU-substituted DNA is uracil (B121893), which is accompanied by a single-strand break in the DNA chain. tandfonline.com

Further investigations have sought to distinguish between direct (frank) strand breaks and those that form as a secondary consequence of other lesions. Some studies proposed that near-UV photons lead to the formation of a reactive uracil-5-yl radical, which could abstract a hydrogen atom from a nearby sugar, causing a direct strand break. acs.orgresearchgate.net However, other research suggests that the primary lesion is often an alkali-labile site, such as 2′-deoxyribonolactone, and that the observed strand breaks are secondary, forming due to the instability of these initial photoproducts. acs.orgresearchgate.net Experiments using denaturing HPLC and mass spectrometry on irradiated DNA duplexes labeled with 5-BrU demonstrated that what had been reported as direct strand breaks are more accurately described as secondary breaks. acs.org

Studies in E. coli have also shown that the number of true single-strand breaks occurs more frequently than alkali-labile bonds after UV irradiation of DNA containing 5-bromouracil within the cells. nih.gov The process of mutagenesis from 5-BrU incorporation in E. coli is largely driven by the misrepair of lesions that result from the dehalogenation of the incorporated 5-BrU, which forms uracil residues. nih.gov The subsequent removal of these uracil residues by uracil-DNA glycosylase creates apyrimidinic (AP) sites, which are critical premutational lesions. nih.gov

Table 1: Research Findings on 5-Bromouracil Induced DNA Lesions

Model SystemConditionObserved LesionKey FindingReference
Escherichia coliUV IrradiationSingle- and Double-Strand BreaksDSBs result from single photochemical events; about 2.5-4 DSBs per lethal hit. nih.gov
Mammalian CellsUV IrradiationUracil and Single-Strand BreaksThe primary photoproduct is uracil, accompanied by an SSB. tandfonline.com
DNA Duplexes (in vitro)300 nm Light IrradiationSecondary Strand BreaksObserved strand breaks are secondary to the formation of lesions like 2'-deoxyribonolactone. acs.orgresearchgate.net
Escherichia coliIncorporationApyrimidinic (AP) SitesDehalogenation of 5-BrU leads to uracil, and its removal creates mutagenic AP sites. nih.gov

5-Bromouracil induces mutations primarily through base-pairing errors during DNA replication. In its normal keto tautomeric form, 5-BrU pairs with adenine (B156593), mimicking thymine (B56734). However, it has an increased tendency to shift to its enol tautomer, which can mispair with guanine (B1146940). This property leads to a characteristic mutational signature.

The most common mutation induced by 5-bromouracil is a G:C to A:T transition. asm.orgpressbooks.pub This occurs in two steps:

Incorporation Error: During replication, the enol form of a free 5-bromouracil deoxynucleotide can be incorporated opposite a guanine on the template strand.

Replication Error: In a subsequent round of replication, the incorporated 5-BrU (now likely in its more stable keto form) pairs with adenine, leading to a G:C to A:T transition in one of the daughter DNA molecules.

Conversely, if 5-BrU is first incorporated in place of thymine (pairing with adenine), its subsequent tautomeric shift to the enol form can cause it to pair with guanine during the next replication cycle. This results in an A:T to G:C transition.

In E. coli, the mutagenic effect of 5-BrU is linked to the cell's DNA repair systems. asm.orgnih.gov Studies have shown that a significant portion of 5-BrU induced mutagenesis depends on the SOS response, a global response to DNA damage. nih.gov This indicates that the mutations are not just simple pairing errors but are often the result of the cell's attempt to repair the lesions caused by the analog. However, a study using a yeast oligonucleotide transformation assay found that a 5-BrU-containing oligonucleotide was not mutagenic on its own, suggesting that in this eukaryotic system, 5-BrU mutagenesis may be highly dependent on factors like intracellular nucleotide pool imbalances. nih.gov

Table 2: Mutational Spectrum of 5-Bromouracil in Different Model Systems

Model SystemPrimary Mutation TypeMechanismKey FindingReference
Bacteriophage T4Transitions (G:C ↔ A:T)Tautomeric shifts and mispairingCreates mutational "hot spots" at specific sites, different from spontaneous mutations. caltech.edu
Escherichia coliG:C to A:T TransitionsTautomeric shifts and SOS misrepair of AP sitesMutagenesis is largely dependent on the misrepair of lesions resulting from 5-BrU incorporation. asm.orgnih.gov
Saccharomyces cerevisiae (Yeast)Not directly mutagenic in assayDependent on nucleotide pool imbalanceAn oligonucleotide containing 5-BrU did not induce mutations, pointing to a more complex mechanism in yeast. nih.gov

The incorporation of 5-bromouracil (as 5-bromo-2'-deoxyuridine (B1667946), BrdU) is a cornerstone for visualizing sister chromatid exchanges (SCEs), which are reciprocal exchanges of DNA between the two sister chromatids of a duplicated chromosome. karger.com While used as a visualization tool, the incorporation of BrdU itself can induce SCEs and other chromosomal aberrations, indicating its genotoxic potential at the chromosomal level. karger.comresearchgate.net

The standard method for detecting SCEs involves growing cells for two replication cycles in the presence of BrdU. This results in one chromatid having BrdU in both DNA strands, while the sister chromatid has BrdU in only one strand. This differential substitution allows for distinct staining patterns. karger.com The lesions in the BrdU-substituted DNA that lead to the formation of "true" SCEs are believed to be a consequence of DNA damage. karger.com

Studies in various cell lines, including Chinese hamster ovary (CHO) cells and plant cells like Vicia faba, have explored the mechanisms of SCE induction. karger.comjst.go.jp The frequency of SCEs can be influenced by subsequent exposure to other agents like UV light or chemical mutagens, but BrdU incorporation is the prerequisite for their cytological detection and is itself an inducer. karger.com The formation of SCEs is thought to be a consequence of the cell's attempt to repair DNA damage, particularly double-strand breaks, through homologous recombination during the S phase of the cell cycle. researchgate.net Therefore, an increased frequency of SCEs is considered a sensitive indicator of genomic instability. researchgate.net

Cellular Processes and Differentiation in Biological Models

Impact on Cell Proliferation Dynamics (e.g., Cell Cycle Progression)

The influence of 5-bromohydrouracil on cell proliferation and the cell cycle is understood primarily through the actions of its related compound, 5-bromodeoxyuridine (BrdU). BrdU is a thymidine (B127349) analog that gets incorporated into DNA during the S phase of the cell cycle. This incorporation is a cornerstone for many experimental assays used to measure cell proliferation. t3db.ca

While specific studies on 5-bromohydrouracil are lacking, research on BrdU provides insight into how this class of compounds interacts with the cell cycle machinery. For instance, studies using BrdU in Chinese hamster cell cultures have been used to determine the duration of different phases of the cell cycle.

Table 1: Cell Cycle Phase Duration in Chinese Hamster Cells as Determined by 5-Bromodeoxyuridine Labeling

Cell Cycle Phase Duration (Hours)
Mitotic (M) Cycle 16
G1 Phase 5
S Phase 8
G2 Phase 3

Data derived from studies on the related compound 5-bromodeoxyuridine. t3db.ca

The mechanism of toxicity for 5-bromouracil involves its conversion to BrdU, which can disrupt the normal cell cycle and lead to mutations, thereby affecting cell proliferation. t3db.ca This suggests that the metabolic availability of 5-bromouracil and its conversion to BrdU are key factors in its biological impact on cell division.

Alterations in Cellular Differentiation Pathways (e.g., Myogenesis)

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. This process is tightly regulated by gene expression programs. Halogenated pyrimidines like 5-bromodeoxyuridine (BrdU) are known to have profound effects on differentiation in various cell lineages.

Direct research on how 5-bromohydrouracil affects cellular differentiation pathways such as myogenesis (muscle cell formation) is not available. However, extensive research on its deoxyriboside derivative, BrdU, demonstrates a significant inhibitory effect. In mouse myoblast cell lines, the substitution of thymidine with BrdU in the DNA blocks the cells from differentiating into muscle cells. nih.gov This block is not due to a direct inhibition of muscle-specific structural genes but rather by extinguishing the expression of key regulatory genes.

Table 2: Effect of 5-Bromodeoxyuridine (BrdU) on Myogenic Gene Expression

Gene Function Effect of BrdU Incorporation
MyoD1 Myogenic Determination Gene (Master Regulator) Expression is extinguished
Muscle Structural Genes Form the contractile apparatus of muscle cells Activation is blocked as a downstream consequence of MyoD1 inhibition

Findings are based on studies using the related compound 5-bromo-2'-deoxyuridine (BrdU). nih.gov

The research showed that the block in myogenesis could be overcome by forcing the expression of the MyoD1 gene, indicating that BrdU's effect is specifically on the upstream regulatory network that controls the initiation of the differentiation program. nih.gov This suggests that if 5-bromohydrouracil is metabolized to 5-bromouracil and subsequently to BrdU within a cell, it could potentially exert similar anti-differentiative effects.

Structure Activity Relationship Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-Bromouracil (B15302) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netijaar.org The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to corresponding changes in their biological effects. nih.gov For derivatives of 5-bromouracil, QSAR models can predict activities such as anticancer efficacy or enzymatic inhibition, thereby streamlining the process of designing more potent compounds. researchgate.netdal.ca The development of a robust QSAR model involves several key steps, from selecting appropriate molecules and descriptors to developing and validating a predictive statistical model. ijaar.orgresearchgate.net

The foundation of any QSAR model is the selection of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. ijaar.org The success of a model is highly dependent on the choice of appropriate descriptors that can capture the features essential for the biological activity being studied. acs.org For 5-bromouracil derivatives, these descriptors are calculated after modeling the molecules in silico and minimizing their energy using methods like molecular mechanics or quantum mechanics. nih.gov Descriptors can be broadly categorized into several classes.

1D Descriptors: These are derived directly from the chemical formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings), topological indices (which describe atomic connectivity), and counts of specific structural features.

3D Descriptors: These relate to the three-dimensional conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges). nih.gov

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these provide detailed electronic information, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), electrostatic potential, and atomic charges. acs.org

In a typical QSAR study on nucleoside analogues like 5-bromouracil derivatives, a combination of these descriptors would be generated to comprehensively represent the molecules' physicochemical properties. d-nb.info

Descriptor ClassSpecific ExamplesInformation Encoded
Constitutional (1D/2D)Molecular Weight, Atom Count, Number of Rotatable BondsBasic composition and size of the molecule.
Topological (2D)Wiener Index, Kier & Hall Connectivity IndicesMolecular branching and connectivity.
Geometric (3D)Molecular Surface Area, Molecular Volume, Shadow IndicesThe 3D shape and size of the molecule.
Electronic (3D)Dipole Moment, Polarizability, Partial ChargesDistribution of electrons and polarity.
Quantum-ChemicalHOMO/LUMO Energies, Electrostatic PotentialChemical reactivity and interaction sites. acs.org

Once a diverse set of molecular descriptors has been generated for a series of 5-bromouracil derivatives, statistical methods are employed to build a mathematical model that links these descriptors to the observed biological activity. researchgate.net The dataset is typically divided into a training set, used to construct the model, and a test set, used to validate its predictive power on compounds not used in its creation. nih.gov

Several statistical techniques are commonly used to develop QSAR models:

Multiple Linear Regression (MLR): This is one of the simplest and most common methods, creating a linear equation that relates the biological activity to a combination of the most relevant molecular descriptors. nih.govmdpi.com Although easy to interpret, MLR can be sensitive to inter-correlated descriptors. mdpi.com

Principal Component Analysis (PCA): A data reduction technique that transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components, which capture the most significant variance in the data. nih.gov

Partial Least Squares (PLS): This method is particularly useful when the number of descriptors is large or when they are highly correlated. PLS combines features of PCA and MLR to find the best correlation between the descriptors and the biological activity. nih.govresearchgate.net

Machine Learning Methods: More advanced, non-linear methods such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are increasingly used. researchgate.net These can model complex relationships but are often less easy to interpret than linear models.

A QSAR model developed for thymidine (B127349) kinase inhibitors based on nucleoside analogues, for example, successfully used MLR and a genetic algorithm to select the most predictive descriptors, resulting in a robust model for predicting kinase activity. d-nb.info Such a model for 5-bromouracil derivatives would allow for the virtual screening of new structures to prioritize the synthesis of compounds with potentially enhanced activity. ijaar.org

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (such as 5-bromouracil) when it binds to a target macromolecule, typically a protein or a nucleic acid. researchgate.net This technique is crucial for understanding the molecular basis of 5-bromouracil's action, predicting its binding affinity, and analyzing the specific interactions that stabilize the ligand-receptor complex.

Molecular docking studies have been used to predict the binding affinity of 5-bromouracil and its derivatives with various biological targets. The binding affinity is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction.

Research has shown that replacing thymine (B56734) with 5-bromouracil in DNA sequences can increase the binding affinity for certain proteins. oup.comresearchgate.net For instance, the substitution of thymine with 5-bromouracil in an IgH S/MAR DNA sequence was found to markedly increase its binding capacity to the nuclear matrix. oup.com This enhanced affinity may be due to the bromine atom's higher electronegativity compared to thymine's methyl group, which could stabilize electrostatic interactions with the protein. oup.com

In other studies, 5-bromouracil derivatives have been evaluated as enzyme inhibitors. A derivative of researchgate.net-shogaol incorporating a 5-bromouracil head group showed a potential inhibitory effect against Brugia malayi thymidylate kinase, an essential enzyme for parasite DNA synthesis. nih.gov Similarly, a complex of 5-bromouracil and gracillin (B1672132) (5BrU-G) was predicted through docking to have a strong binding affinity of -7.96 kcal/mol to the human T lymphocyte glycoprotein (B1211001) CD2 receptor. nih.gov

Ligand/ComplexTarget BiomoleculePredicted Binding Affinity (kcal/mol)Reference
5-Bromouracil-gracillin (5BrU-G) complexHuman T lymphocyte glycoprotein CD2 (1CDB)-7.96 nih.gov
researchgate.net-Shogaol with 5-bromouracil head groupBrugia malayi thymidylate kinase (BmTMK)- nih.gov
5-Bromouracil-containing DNANuclear MatrixIncreased affinity vs. thymine-DNA oup.com
5-Bromouracil-modified RNAR17 Phage Coat ProteinEnhanced affinity vs. unmodified RNA glenresearch.com

Conformational analysis investigates the three-dimensional arrangement of atoms in a molecule and how this arrangement changes upon binding. When 5-bromouracil is incorporated into DNA or binds to a protein, it can influence the conformation of the biomolecule, and its own conformation (particularly its tautomeric state) is critical for its biological effects.

5-Bromouracil exists in different tautomeric forms, primarily the keto form, which is analogous to thymine and pairs with adenine (B156593), and the rare enol and ion forms, which are complementary to guanine (B1146940). wikipedia.org The ability of 5-bromouracil to switch between these forms is believed to be a key mechanism behind its mutagenic activity, as a shift to the enol form can lead to mispairing with guanine during DNA replication. wikipedia.orgrsc.org

Theoretical Chemistry and Quantum Mechanical Investigations

Theoretical and quantum mechanical (QM) studies provide the most fundamental level of insight into the properties of 5-bromouracil. These calculations can determine electronic structure, reaction pathways, and the relative stability of different molecular states with high accuracy.

QM investigations have extensively studied the tautomerism of 5-bromouracil. Calculations have confirmed that the canonical diketo form is the most stable tautomer in the gas phase and in both microhydrated and bulk water environments. acs.org This finding has been used to challenge the hypothesis that an increased abundance of the enol tautomer is the primary reason for 5-bromouracil's mutagenicity. acs.org Other studies using density functional theory (DFT) on a water cluster suggested that the presence of explicit water interactions could favor the rare tautomeric form, highlighting the critical role of the environment. acs.org

Quantum chemistry has also been used to explore the processes that occur after 5-bromouracil absorbs UV light, which is relevant to its role as a radiosensitizer. royalsocietypublishing.org These studies, using methods like MS-CASPT2 and MRCIS, have mapped out the deactivation pathways available to the excited molecule, including relaxation back to the ground state, intersystem crossing to a triplet state, and C-Br bond cleavage. royalsocietypublishing.org The cleavage of the C-Br bond forms a highly reactive uracilyl radical, which is a key step in the DNA damage caused by 5-bromouracil upon irradiation. royalsocietypublishing.org

Furthermore, theoretical models based on Marcus and Marcus-Levich-Jortner theories have been applied to understand the mechanism of photoinduced electron transfer in DNA strands containing 5-bromouracil, explaining observed reaction rates and the influence of neighboring bases. researchgate.net

Theoretical MethodFocus of InvestigationKey FindingsReference
Ab initio Quantum ChemistryRelative stability of tautomersThe canonical keto form is the most stable in gas phase and water, refuting the simple tautomeric model of mutagenicity. acs.org
Density Functional Theory (DFT)Tautomeric preference in a water clusterThe rare enol tautomer can be favored in an explicit water cluster environment. acs.org
MS-CASPT2 / MRCISDeactivation pathways after UV irradiationIdentified ground-state relaxation, intersystem crossing, and C-Br photodissociation as possible pathways. royalsocietypublishing.org
Marcus/Marcus-Levich-Jortner TheoryPhotoinduced electron transfer in DNACalculated electron transfer rates to explain sequence-dependent photoreactivity. researchgate.net
M06-2X FunctionalStacking interactions in pyrimidine (B1678525) dimersEnhanced stacking of 5BrU over thymine in the gas phase was found, but this advantage was nullified in water. rsc.org

Electronic Structure Analysis (e.g., HOMO-LUMO Energies)

The electronic structure of a molecule is fundamental to its chemical behavior. Key to this understanding are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

While specific computational studies detailing the HOMO-LUMO energies for 5-bromohydrouracil are not extensively available in the reviewed literature, analysis of related compounds, such as 5-halouracils and other pyrimidine derivatives, allows for an informed discussion. For instance, theoretical studies on 5-halouracils (uracil substituted with a halogen at the C5 position) have shown that halogenation influences the electronic properties of the pyrimidine ring. Generally, the introduction of a halogen atom, which is an electron-withdrawing group, tends to lower the energy of both the HOMO and LUMO orbitals.

A study on 5-chlorouracil, a closely related molecule, using Density Functional Theory (DFT) with the B3LYP/6-311++G** basis set, revealed a HOMO-LUMO energy gap that supports the potential for charge transfer within the molecule, a factor often linked to bioactivity. nih.gov Such computational analyses on similar structures suggest that 5-bromohydrouracil would also possess a significant HOMO-LUMO gap, influencing its reactivity.

To illustrate the typical range of these electronic parameters in related molecules, the following table presents representative, though not specific to 5-bromohydrouracil, HOMO-LUMO data for analogous compounds as found in computational chemistry literature. It is important to note that these values can vary depending on the computational method and basis set used.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational Method
Uracil (B121893) (example)-6.5-1.25.3DFT/B3LYP
5-Chlorouracil (example)-6.8-1.55.3DFT/B3LYP/6-311++G** nih.gov

This table presents example data for related compounds to illustrate the concept, as specific data for 5-bromohydrouracil was not found in the searched literature.

Reaction Mechanism Elucidation via Computational Simulations

Computational simulations are instrumental in elucidating the step-by-step pathways of chemical reactions. For 5-bromohydrouracil, this can involve modeling its degradation or its interaction with biological macromolecules.

While specific computational studies on the reaction mechanisms of 5-bromohydrouracil are not prevalent in the searched literature, insights can be drawn from studies on related dihydropyrimidine (B8664642) systems and the known reactivity of similar functional groups.

One potential reaction pathway for 5-bromohydrouracil is enzymatic hydrolysis. It has been noted that 5-bromo-dihydrouracil can serve as a substrate for the enzyme dihydropyrimidinase (DHP). researchgate.net Computational studies on the reaction mechanism of DHPases with other substrates, such as dihydrouracil (B119008) and dihydrothymine, have been performed. These studies suggest a mechanism that involves a nucleophilic attack by a hydroxide (B78521) ion on a carbonyl carbon of the substrate, followed by proton transfers facilitated by active site residues, leading to ring opening. nih.gov A similar enzymatic mechanism can be inferred for 5-bromohydrouracil, where the dihydropyrimidine ring is opened to form N-carbamoyl-β-alanine or a derivative thereof.

From a chemical perspective, non-enzymatic degradation pathways can also be considered. Computational investigations into the oxidation of other pyrimidine derivatives, such as guanine, have detailed complex reaction pathways involving radical intermediates, ring-opening, and decarboxylation steps. nih.govwayne.eduacs.org It is plausible that under certain conditions, 5-bromohydrouracil could undergo similar oxidative degradation.

Furthermore, the carbon-bromine bond in 5-bromohydrouracil is a potential site for nucleophilic substitution reactions. In a cellular environment or in solution, various nucleophiles could attack the C5 carbon, leading to the displacement of the bromide ion. The feasibility and barriers of such reactions could be effectively modeled using computational methods to determine the most likely reaction pathways.

Advanced Methodological Approaches in 5 Bromohydrouracil Research

Applications of Proteomic and Metabolomic Platforms

The study of 5-bromouracil (B15302) (5-BrU), a halogenated derivative of uracil (B121893), has been significantly enhanced by the application of proteomic and metabolomic platforms. These advanced "omics" technologies allow for a global analysis of proteins and metabolites within a biological system, providing a comprehensive view of the cellular machinery and its response to xenobiotics like 5-BrU. semanticscholar.orgmdpi.com

Identifying Novel Metabolic Pathways and Enzyme Targets

Proteomic and metabolomic analyses are pivotal in elucidating the metabolic fate of 5-bromouracil and identifying the key enzymes involved. Research has shown that 5-BrU acts as an antimetabolite, primarily by substituting for thymine (B56734) in DNA. nih.gov The initial and crucial step in its bioactivation is the conversion of 5-bromouracil to 5-bromo-2'-deoxyuridine (B1667946). This reaction is catalyzed by the pyrimidine (B1678525) salvage enzyme, thymidine (B127349) phosphorylase. pharmacompass.com

Furthermore, studies have identified enzymes capable of endogenously synthesizing halogenated pyrimidines. Myeloperoxidase and eosinophil peroxidase can generate 5-bromouracil from uracil under certain physiological conditions, such as at sites of inflammation. nih.govpharmacompass.com

In prokaryotes, the mutagenic effects of 5-BrU are processed by the DNA repair machinery. Following dehalogenation of incorporated 5-BrU to uracil, enzymes such as uracil-DNA glycosylase and AP endonuclease are critical in processing the resulting DNA lesions. nih.gov High-throughput screening of Escherichia coli knockout strains has identified numerous genes whose absence increases sensitivity to 5-BrU, pointing to their protein products as potential resistance factors or components of repair pathways. aacrjournals.org These findings highlight how systems-level analyses can uncover complex biological networks that respond to 5-BrU exposure.

Key Enzymes Interacting with 5-Bromouracil
EnzymeFunctionOrganism/ContextReference
Thymidine PhosphorylaseConverts 5-BrU to 5-bromo-2'-deoxyuridine (bioactivation)Mammalian cells pharmacompass.com
MyeloperoxidaseEndogenous synthesis of 5-BrU from uracilHuman (inflammatory sites) nih.gov
Eosinophil PeroxidaseEndogenous synthesis of 5-BrU from uracilHuman (inflammatory sites) nih.gov
Uracil-DNA GlycosylaseRemoves uracil (from dehalogenated 5-BrU) from DNAE. coli nih.gov
AP EndonucleaseProcesses apyrimidinic sites created after uracil removalE. coli nih.gov

Profiling Cellular Responses to 5-Bromouracil Analogues

Proteomics and metabolomics provide a detailed snapshot of how cells react to the presence of 5-BrU and its analogues. The incorporation of 5-BrU into DNA is a primary trigger for cellular responses, leading to point mutations through base substitution. This genotoxic effect initiates a cascade of events within the cell.

Studies using quantitative proteomics can track changes in protein expression over time following exposure. For example, in other DNA damage scenarios, time-series proteomics has been used to decode the dynamics of the p53 transcription factor network, revealing how cells translate stress signals into specific protein expression programs and cellular outcomes like cell cycle arrest or apoptosis. nih.gov Similar methodologies applied to 5-BrU would allow researchers to map the specific protein pathways that are activated or suppressed.

Cellular responses to 5-BrU analogues like 5-bromouridine (B41414) have been shown to include suppression of cell proliferation and the induction of apoptosis. nih.gov These phenotypic outcomes are the result of widespread changes in the proteome and metabolome, as the cell attempts to cope with the metabolic disruption and DNA damage caused by the analogue.

High-Throughput Screening and Assay Development

The need to assess the genotoxic potential of a vast number of chemical compounds has driven the development of advanced, high-throughput screening methods.

Establishment of In Vitro Genotoxicity Assay Systems (e.g., Organoid Models)

Traditional genotoxicity tests include the bacterial reverse mutation (Ames) test, the in vitro micronucleus test, and the comet assay. fda.govplos.orgdovepress.com While reliable, these methods can be time-consuming. Modern approaches aim to increase throughput and provide more mechanistic information. The Tox21 program, for instance, utilized quantitative high-throughput screening (qHTS) to test thousands of compounds against a panel of assays measuring endpoints like p53 activation and DNA repair protein induction. nih.gov While these HTS assays are currently seen as tools for prioritization rather than replacement of standard tests, they represent a significant step forward. nih.gov

A particularly promising development is the use of organoid models in toxicology. nih.govsciopen.comresearchgate.net Organoids are three-dimensional (3D) cell cultures grown from stem cells that self-organize to replicate the structure and function of an organ. nih.govresearchgate.net Unlike traditional 2D cell cultures, organoids possess greater physiological relevance, retaining key metabolic capabilities of the original tissue, such as the activity of cytochrome P450 enzymes. nih.govjst.go.jp This makes them superior models for assessing the toxicity of compounds that require metabolic activation to become genotoxic. jst.go.jpfrontiersin.org While specific studies using organoids to test 5-BrU genotoxicity are emerging, the technology has been successfully used to assess DNA damage from other compounds and holds great promise for future research into base analogues. nih.govfrontiersin.org

Modern In Vitro Genotoxicity Assay Systems
Assay TypePrincipleKey FeaturesReference
qHTS Panels (e.g., Tox21)Measures multiple DNA damage response endpoints (p53, ATAD5, γH2AX).High-throughput; good for prioritization of chemicals. nih.gov
ToxTracker™Stem-cell-based assay using multiple fluorescent protein reporters.Discriminates between direct genotoxicity, oxidative stress, and protein damage. toxys.com
Organoid Models3D cell cultures that mimic organ structure and function.High physiological relevance; retain metabolic activation capacity. nih.govresearchgate.netfrontiersin.org
High-Throughput Comet Assay (CometChip)Miniaturized version of the single-cell gel electrophoresis assay.Rapidly measures DNA strand breaks in a high-throughput format. d-nb.info
TGx-DDI Transcriptomic BiomarkerMeasures a specific gene expression signature responsive to DNA damage.Highly automated, multiplexed assay using nCounter technology. nih.gov

Automated Techniques for Studying DNA Interactions

Understanding how 5-bromouracil interacts with DNA and associated proteins is crucial to deciphering its mechanism of action. Photochemical cross-linking is a powerful technique that has been automated to study these interactions. oup.com In this method, 5-BrU is incorporated into a synthetic DNA oligonucleotide. Upon irradiation with UV light (typically >300 nm to reduce non-specific damage), the bromine atom is released, creating a highly reactive uridyl radical. This radical can then form a covalent bond with a nearby amino acid residue of a DNA-binding protein. oup.com

By digesting the cross-linked protein and sequencing the remaining DNA-bound peptide fragment, researchers can precisely identify the region of the protein that interacts with the DNA. oup.com Automated Edman degradation and HPLC analysis of the resulting amino acid derivatives facilitate this process. oup.com This technique has been instrumental in mapping the DNA-interacting domains of various proteins. Furthermore, the development of highly automated, multiplexed screening assays, such as the TGx-DDI Plexset assay, allows for rapid, high-throughput analysis of compound-induced DNA damage responses without the need for manual RNA extraction or concentration determination. nih.gov

Integrative Omics Approaches for Comprehensive Analysis

The ultimate goal of advanced biological research is to build a holistic model of cellular processes. Integrative multi-omics approaches are key to achieving this by combining data from genomics, transcriptomics, proteomics, and metabolomics. mdpi.comfrontiersin.orgfrontiersin.org This strategy moves beyond studying isolated components to understanding the complex interplay between different molecular layers. frontiersin.org

For a compound like 5-bromouracil, an integrative omics study would provide a comprehensive map of its effects. The analysis could proceed in stages:

Transcriptomics (RNA-Seq): Would identify which genes are up- or down-regulated in response to 5-BrU exposure, revealing the initial transcriptional response to the induced DNA damage.

Proteomics: Would quantify changes in the abundance of proteins, showing how the transcriptional changes are translated into functional cellular machinery. This could confirm the activation of DNA repair pathways and stress responses.

Metabolomics: Would measure fluctuations in cellular metabolites, revealing disruptions in metabolic pathways, such as nucleotide biosynthesis or energy production, and identifying the ultimate metabolic fate of the compound. acs.org

By overlaying these datasets, researchers can construct detailed network models. frontiersin.org For example, an increase in the transcript for a DNA repair enzyme, a corresponding increase in the protein itself, and changes in the levels of nucleotide precursors would provide a powerful, multi-layered confirmation of a specific pathway's activation. Tools like MetaboAnalyst and Pathview can map identified proteins and metabolites onto known pathways (e.g., from the KEGG database) to visualize these integrated responses. mdpi.comacs.org This comprehensive view is essential for fully understanding the mechanism of action of 5-BrU and for identifying potential biomarkers of exposure or sensitivity. nih.govnih.gov

Research Synthesis Methodologies Applied to 5-Bromohydrouracil Literature

As the body of research on 5-bromohydrouracil and related compounds grows, there is an increasing need for rigorous methods to synthesize the available evidence. Systematic reviews and meta-analyses are essential tools for this purpose, providing a comprehensive and unbiased summary of the existing literature to answer specific research questions. amegroups.comnih.govoup.comcancerworld.netnih.gov

A systematic review in the context of 5-bromohydrouracil would involve a methodical and transparent process to identify, select, and critically appraise all relevant studies on a particular aspect of the compound, such as its efficacy as a radiosensitizer. nih.govnih.govnih.gov This approach minimizes bias by using explicit and predefined criteria for study inclusion and data extraction. nih.gov

The key stages of conducting a systematic review and meta-analysis are outlined below.

StageDescription
1. Formulate a clear research question e.g., "What is the efficacy of 5-bromohydrouracil as a radiosensitizer in glioblastoma multiforme?"
2. Define inclusion and exclusion criteria Specify the types of studies, participants, interventions, and outcomes to be included.
3. Conduct a comprehensive literature search Systematically search multiple databases to identify all relevant studies.
4. Screen studies for eligibility Apply the inclusion and exclusion criteria to the identified studies.
5. Extract data from included studies Systematically extract relevant data in a standardized manner.
6. Assess the risk of bias in included studies Evaluate the methodological quality of each study.
7. Synthesize the findings Qualitatively summarize the findings in a systematic review or quantitatively combine the data in a meta-analysis.
8. Interpret the results and draw conclusions Provide a comprehensive summary of the evidence and its implications.

Given the importance of halogenated pyrimidines in oncology, a systematic review of the literature on 5-bromohydrouracil could provide valuable insights for clinical decision-making and guide future research directions. amegroups.comoup.comnih.govnih.gov

Future Research Directions and Unanswered Questions

Exploring Novel Biological Targets and Mechanistic Insights

A primary focus of future research is the identification and characterization of novel biological targets for 5-bromohydrouracil-containing molecules. Beyond its established role as a mutagen and a radiosensitizer, emerging evidence suggests its potential in targeting specific nucleic acid structures and regulatory pathways.

One promising area is the development of 5-bromouracil-modified peptide nucleic acids (PNAs) for the sequence-specific recognition of double-stranded RNA (dsRNA). nih.gov The incorporation of 5-bromouracil (B15302) into PNA strands can enhance the stability of PNA-RNA triplexes, which are formed through major-groove recognition. nih.gov This enhanced binding is attributed to favorable stacking interactions and altered hydrogen bonding capacities due to the presence of the bromine atom. nih.gov Future research will likely focus on optimizing the placement and density of 5-bromouracil within PNA oligomers to target specific viral or cellular dsRNAs involved in disease, thereby creating novel therapeutic and diagnostic tools.

Further mechanistic studies are required to understand how the subtle structural changes induced by 5-bromohydrouracil impact the recognition and processing of nucleic acids by various enzymes. For instance, the influence of 5-bromouracil on the activity of DNA and RNA helicases, polymerases, and transcription factors remains largely unexplored. Unraveling these mechanisms could lead to the design of more potent and selective inhibitors or modulators of these crucial cellular machines.

Advancements in Synthetic Chemistry for Enhanced Specificity and Controlled Incorporation

The precise and efficient synthesis of 5-bromohydrouracil and its incorporation into oligonucleotides and other bioactive molecules is paramount for advancing its research and application. Future advancements in synthetic chemistry are expected to address the current limitations, enabling greater control over the placement and stereochemistry of this modified base.

Innovations in solid-phase and solution-phase synthesis methodologies will be crucial for the routine and cost-effective production of 5-bromouracil-containing DNA and RNA strands. mdpi.comrevmed.com The development of novel phosphoramidite (B1245037) building blocks for 5-bromohydrouracil and its derivatives will facilitate their automated synthesis and incorporation into custom oligonucleotides. revmed.com

A key challenge is the controlled, site-specific incorporation of 5-bromohydrouracil into nucleic acids within living cells. This would allow for more sophisticated studies of its in vivo effects. Future strategies may involve the development of engineered polymerases or ribosome-based systems that can selectively utilize 5-bromohydrouracil-triphosphates. Furthermore, advancements in bioorthogonal chemistry could provide methods for the post-synthetic modification of nucleic acids with bromine at specific uracil (B121893) residues.

Research AreaKey ObjectivesPotential Impact
PNA Synthesis Optimization of 5-bromouracil placement for enhanced dsRNA binding.Development of novel antigene and antiviral therapies.
Phosphoramidite Chemistry Creation of novel 5-bromohydrouracil building blocks for automated synthesis.Increased accessibility and reduced cost of modified oligonucleotides for research.
Enzymatic Incorporation Engineering of polymerases for site-specific insertion of 5-bromohydrouracil.Advanced in vivo studies of mutagenic and therapeutic mechanisms.
Bioorthogonal Chemistry Development of methods for post-synthetic bromination of uracil in nucleic acids.Precise labeling and tracking of nucleic acids in living systems.

Refinement of Computational Models for Predictive Biological Outcomes

Computational modeling and simulation are indispensable tools for predicting the structural and energetic consequences of incorporating 5-bromohydrouracil into nucleic acids. nih.gov Future research will focus on refining these models to provide more accurate predictions of its biological behavior.

Current computational methods, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can provide insights into how 5-bromouracil alters DNA and RNA conformation, stability, and interactions with proteins. nih.govnih.gov However, improving the force fields used in these simulations to better account for the specific properties of halogen bonds and the electronic effects of the bromine atom is an ongoing area of research.

More sophisticated computational models are needed to predict the likelihood of tautomerization and subsequent mispairing of 5-bromohydrouracil during DNA replication and transcription. nih.govresearchgate.net These models could help in the rational design of 5-bromouracil-containing oligonucleotides with specific mutagenic or therapeutic activities. Furthermore, the development of machine learning and artificial intelligence (AI) algorithms trained on large datasets of experimental data could accelerate the discovery of novel applications for 5-bromohydrouracil by predicting its effects on a wide range of biological systems. nih.govresearchgate.net

Modeling TechniqueResearch FocusDesired Outcome
Molecular Dynamics (MD) Improved force fields for halogenated nucleic acids.More accurate prediction of DNA/RNA structure and dynamics.
QM/MM Calculations Modeling of tautomerization and mispairing events.Quantitative prediction of mutagenic potential.
Machine Learning/AI Development of predictive models for biological activity.Accelerated discovery of novel therapeutic applications.

Understanding Long-Term Genetic and Epigenetic Consequences in Relevant Model Systems

A critical and largely unanswered question is the long-term impact of 5-bromohydrouracil exposure on the genetic and epigenetic integrity of cells and organisms. While its mutagenic properties are well-documented in the short term, the persistent effects on genome stability and gene expression patterns over multiple cell generations or throughout the lifespan of an organism are not fully understood.

Future research should employ advanced sequencing technologies to comprehensively map the mutational signatures induced by 5-bromohydrouracil in various model systems, from bacteria to mammalian cells and whole organisms. This will help to determine if there are specific genomic hotspots or sequence contexts that are particularly susceptible to its mutagenic effects. Long-term studies are also needed to assess the potential for 5-bromohydrouracil to contribute to the development of chronic diseases, such as cancer, through the accumulation of genetic mutations. nih.govnih.gov

The epigenetic consequences of 5-bromohydrouracil incorporation also warrant thorough investigation. It is plausible that the presence of this modified base in DNA could influence the binding of proteins involved in establishing and maintaining epigenetic marks, such as DNA methylation and histone modifications. tbzmed.ac.irnih.govnih.gov For instance, the brominated pyrimidine (B1678525) ring could alter the local DNA structure in a way that either recruits or repels DNA methyltransferases or histone-modifying enzymes. tbzmed.ac.irnih.gov Long-term studies in cell culture and animal models will be necessary to determine if exposure to 5-bromohydrouracil leads to heritable changes in gene expression patterns and to understand the functional consequences of such epigenetic alterations. news-medical.netfrontiersin.org

Area of InvestigationKey QuestionsExperimental Approaches
Genetic Consequences What are the long-term mutational signatures of 5-bromohydrouracil? Does it contribute to chronic disease development?Long-term cell culture, animal models, next-generation sequencing.
Epigenetic Consequences Does 5-bromohydrouracil alter DNA methylation patterns? Does it affect histone modifications and chromatin structure?Bisulfite sequencing, ChIP-seq, ATAC-seq in exposed cells and their progeny.

Q & A

Q. How can computational modeling complement experimental data in predicting 5-bromouracil's interaction with DNA polymerases?

  • Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) to model 5-bromouracil’s binding affinity to polymerase active sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure kinetic parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.